molecular formula C7H13N3OS B8721636 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one CAS No. 55375-82-1

5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B8721636
CAS No.: 55375-82-1
M. Wt: 187.27 g/mol
InChI Key: DIHVEGJHGVEEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of ethylsulfanyl derivatives with isopropyl hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit fungal cell wall synthesis, leading to its antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar core structure but lacking the ethylsulfanyl and isopropyl groups.

    5-(Methylsulfanyl)-1-(propan-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

55375-82-1

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

3-ethylsulfanyl-2-propan-2-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C7H13N3OS/c1-4-12-7-8-6(11)9-10(7)5(2)3/h5H,4H2,1-3H3,(H,9,11)

InChI Key

DIHVEGJHGVEEMS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)NN1C(C)C

Origin of Product

United States

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